

head-to-head clinical trials of azelaic acid and metronidazole for rosacea

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Head-to-Head Clinical Trials: Azelaic Acid vs. Metronidazole for Rosacea

In the management of papulopustular rosacea, both **azelaic acid** and metronidazole are established topical therapeutic options. This guide provides a detailed comparison of their clinical efficacy and safety, drawing on data from head-to-head clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of these two active pharmaceutical ingredients.

Efficacy Data

Multiple randomized, double-blind clinical trials have directly compared the efficacy of **azelaic acid** and metronidazole in various formulations. The primary endpoints in these studies typically include the reduction in inflammatory lesion count (papules and pustules) and the improvement in erythema (redness).

A pivotal multicenter study revealed that a 15% **azelaic acid** gel was significantly superior to a 0.75% metronidazole gel in reducing inflammatory lesions over a 15-week treatment period. The **azelaic acid** group showed a mean nominal reduction in lesion count of -12.9 compared to -10.7 for the metronidazole group. The percentage decrease in inflammatory lesions was also greater with **azelaic acid** (72.7%) than with metronidazole (55.8%)[1]. Furthermore, a higher percentage of patients treated with **azelaic acid** showed improvement in erythema severity (56%) compared to those treated with metronidazole (42%)[1]. Notably, the therapeutic effect of







metronidazole appeared to plateau after 8 weeks, whereas **azelaic acid** demonstrated continued improvement through week 15[1][2].

Another comparative trial assessing a 20% **azelaic acid** cream against a 0.75% metronidazole cream found both treatments to be effective in significantly reducing inflammatory lesions after 15 weeks, with no statistically significant difference between the two in this primary outcome[3]. However, the physician's global assessment of improvement was significantly higher for the **azelaic acid** group[3].

Conversely, a study comparing a once-daily 1% metronidazole gel to a twice-daily 15% **azelaic acid** gel found similar efficacy in reducing inflammatory lesions (77% and 80% reduction, respectively) and improving erythema[4].



| Efficacy Outcome | Azelaic Acid | Metronidazole | Study Details |
|--|-----------------------------|-----------------------------|---|
| Mean Nominal Reduction in Inflammatory Lesions | -12.9[1] | -10.7[1] | 15% gel vs. 0.75% gel, 15 weeks, multicenter, double- blind, randomized[1] |
| Mean Percent Decrease in Inflammatory Lesions | -72.7%[1] | -55.8%[1] | 15% gel vs. 0.75% gel, 15 weeks, multicenter, double- blind, randomized[1] |
| Improvement in Erythema Severity | 56% of patients improved[1] | 42% of patients improved[1] | 15% gel vs. 0.75% gel, 15 weeks, multicenter, double- blind, randomized[1] |
| Reduction in Inflammatory Lesions | 80%[4] | 77%[4] | 15% gel (twice daily) vs. 1% gel (once daily), moderate rosacea[4] |
| Physician's Global Improvement Rating | Significantly higher[3] | - | 20% cream vs. 0.75% cream, 15 weeks, single-center, double-blind, randomized, split-face[3] |

Safety and Tolerability

Both **azelaic acid** and metronidazole are generally well-tolerated. The most common side effects are local skin reactions. In a study comparing 15% **azelaic acid** gel and 0.75% metronidazole gel, no serious or systemic treatment-related adverse events were reported in either group[1][5]. However, a study on cumulative irritation potential found that 15% **azelaic acid** gel had a significantly greater potential for irritation compared to 0.75% metronidazole gel[6]. Another trial reported that more patients using **azelaic acid** experienced adverse events (26%) compared to those using metronidazole (7%), with burning and stinging being the most



common[7]. Despite this, patient satisfaction has been reported to be higher with **azelaic acid** in some studies[3].

| Safety/Tolerability Outcome | Azelaic Acid | Metronidazole | Study Details |
|---------------------------------|----------------------------------|-----------------------------|--|
| Serious Adverse Events | None reported[1][5] | None reported[1][5] | 15% gel vs. 0.75% gel, 15 weeks[1][5] |
| Cumulative Irritation Potential | Significantly greater[6] | Lower[6] | Comparison of 15% azelaic acid gel, 0.75% and 1% metronidazole gels[6] |
| Incidence of Adverse Events | 26%[7] | 7%[7] | - |
| Common Adverse Events | Stinging, burning, itching[3][8] | Dryness, skin irritation[9] | Various formulations |
| Patient Satisfaction | Superior[3] | - | 20% cream vs. 0.75% cream, 15 weeks[3] |

Experimental Protocols Study 1: 15% Azelaic Acid Gel vs. 0.75% Metronidazole Gel[1][10]

- Design: Multicenter, double-blind, randomized, parallel-group study.
- Patient Population: 251 patients with moderate papulopustular facial rosacea, characterized by persistent erythema and telangiectasia.
- Intervention: Patients were randomized to apply either 15% azelaic acid gel or 0.75% metronidazole gel twice daily for 15 weeks.
- Main Outcome Measures:
 - Nominal and percent change in inflammatory lesion count.



- Change in erythema and telangiectasia severity ratings.
- Investigator's global assessment of rosacea.
- Investigator's and patient's overall improvement ratings.

Study 2: 20% Azelaic Acid Cream vs. 0.75% Metronidazole Cream[3][11]

- Design: Single-center, double-blind, randomized, contralateral split-face comparison clinical trial.
- Patient Population: 40 patients with symmetric facial rosacea.
- Intervention: Patients applied 20% **azelaic acid** cream to one side of their face and 0.75% metronidazole cream to the other side for 15 weeks.
- Main Outcome Measures:
 - Reduction in the number of inflammatory lesions (pustules and papules).
 - Physician's rating of global improvement.
 - o Changes in dryness, burning, telangiectasia, and itching.
 - Patient satisfaction.

Mechanisms of Action and Signaling Pathways

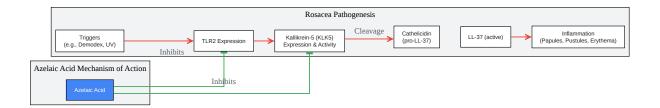
The therapeutic effects of **azelaic acid** and metronidazole in rosacea are primarily attributed to their anti-inflammatory properties.

Azelaic Acid: The anti-inflammatory action of **azelaic acid** is multifaceted. A key mechanism involves the inhibition of the kallikrein-5 (KLK5)-cathelicidin pathway, which is upregulated in rosacea[2][6][8]. Elevated KLK5 activity leads to the cleavage of the cathelicidin antimicrobial peptide into its pro-inflammatory form, LL-37. **Azelaic acid** has been shown to inhibit KLK5 expression and activity, thereby reducing the production of LL-37[2][8]. It also reduces the expression of Toll-like receptor-2 (TLR2), which can be stimulated by factors like Demodex



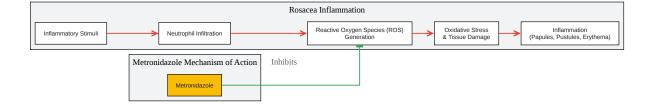
mites, further contributing to the inflammatory cascade[2][8][10]. Additionally, **azelaic acid** is known to reduce reactive oxygen species (ROS)[11].

Metronidazole: The primary anti-inflammatory mechanism of metronidazole in rosacea is believed to be its antioxidant activity[1][3][4]. It has been shown to inhibit the generation of reactive oxygen species (ROS) by neutrophils, which are key inflammatory cells in rosacea[1][3][4]. This is thought to be achieved by affecting neutrophil cell functions rather than by direct scavenging of ROS[1][5]. By reducing oxidative stress, metronidazole helps to mitigate the inflammatory response in the skin[3].



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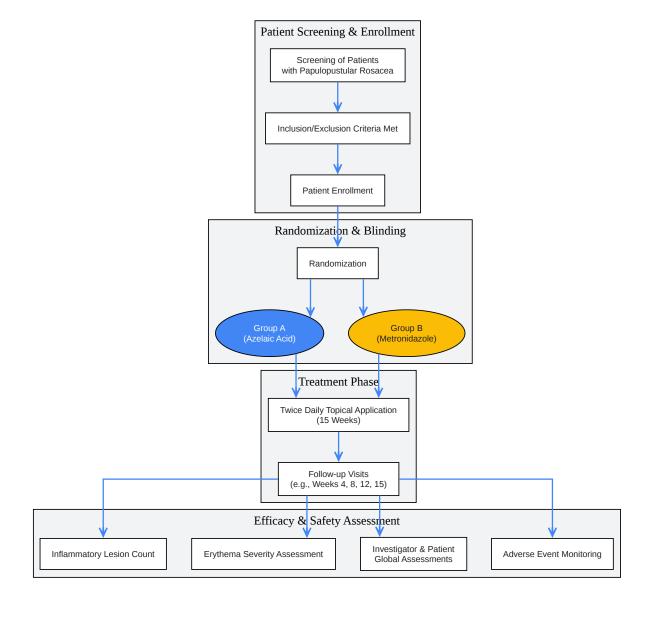
Caption: Azelaic Acid's inhibitory effect on the rosacea inflammatory cascade.





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Caption: Metronidazole's inhibitory effect on neutrophil-derived ROS in rosacea.





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Caption: Generalized workflow of a head-to-head clinical trial.

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